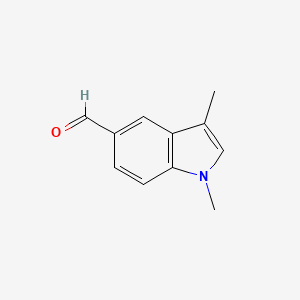

1,3-Dimethyl-1H-indole-5-carbaldehyde

Description

Contextual Significance of Indole (B1671886) Derivatives in Contemporary Chemical Sciences

The indole nucleus, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and materials science. nih.govrsc.org This structural motif is a vital component in a multitude of naturally occurring and synthetic compounds with profound biological activities. researchgate.netresearchgate.net Indole derivatives form the basis for a wide array of pharmaceuticals, demonstrating activities that span anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective domains. nih.govnih.govresearchgate.net

The versatility of the indole scaffold allows for structural modifications at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to achieve desired biological effects. mdpi.com This adaptability has made indole derivatives a central focus in drug discovery, leading to the development of numerous commercially available drugs. mdpi.comchula.ac.th Researchers are continually exploring novel indole-based compounds for challenging therapeutic targets, including drug-resistant cancers and emerging infectious diseases. researchgate.netnih.gov The inherent ability of the indole structure to mimic peptides and interact with various biological receptors and enzymes underscores its enduring importance in the development of new therapeutic agents. researchgate.netchula.ac.th

Importance of Carbaldehyde Functionality in Organic Synthesis and Molecular Design

The carbaldehyde group, a terminal carbonyl (CHO), is one of the most versatile functional groups in organic synthesis. Its reactivity is central to the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds. ingentaconnect.comresearchgate.net The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophilic attack, facilitating a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

In the context of indole chemistry, the introduction of a carbaldehyde group, as seen in 1,3-Dimethyl-1H-indole-5-carbaldehyde, provides a crucial synthetic handle. This group can readily participate in reactions such as:

Condensation Reactions: Aldol, Knoevenagel, and Claisen-Schmidt condensations allow for the extension of the carbon skeleton and the formation of new ring systems. researchgate.net

Reductive Amination: A powerful method for synthesizing amines, which are themselves important functional groups in many bioactive molecules.

Wittig and Related Reactions: For the formation of alkenes.

Oxidation and Reduction: To form carboxylic acids or alcohols, respectively.

This reactivity makes indole-3-carboxaldehyde (B46971) and its analogs essential starting materials and intermediates for building a diverse library of biologically active compounds and indole alkaloids. researchgate.netekb.egchemicalbook.com The aldehyde functionality is therefore a key tool for molecular design, enabling the transformation of a relatively simple scaffold into more complex and functionally diverse molecules. rsc.org

Current Research Trajectories and Academic Focus Areas for this compound

While extensive research exists for the broader class of indole carbaldehydes, scholarly work focusing specifically on this compound centers on its role as a specialized chemical intermediate. The academic focus is less on the direct biological activity of the compound itself and more on its utility as a building block for synthesizing more complex, target-oriented molecules.

Drawing parallels from the well-documented applications of its close analog, indole-5-carboxaldehyde, the research trajectories for this compound are primarily directed towards medicinal chemistry and drug discovery. Indole-5-carboxaldehyde is a known reactant in the preparation of:

Anti-proliferative and anti-inflammatory agents. sigmaaldrich.com

Inhibitors for enzymes like Aurora kinase A and topoisomerase I. sigmaaldrich.com

β-amyloid imaging probes for neurodegenerative disease research. sigmaaldrich.com

The methyl groups at the N1 and C3 positions of this compound offer specific advantages. The N1-methyl group removes the acidic N-H proton, which can simplify certain reaction conditions by preventing unwanted side reactions. The C3-methyl group blocks the most reactive site of the indole ring, thereby directing further electrophilic substitution reactions to other positions on the benzene portion of the scaffold. Current research, therefore, utilizes this compound as a precursor where these specific structural features are desired in the final target molecule.

Fundamental Objectives and Scope of Scholarly Inquiry into this compound

The primary objective of scholarly inquiry into this compound is to leverage its unique structure for the efficient synthesis of novel, functionally complex molecules. The scope of this research is largely within the domain of synthetic methodology and medicinal chemistry.

Key objectives include:

Development of Synthetic Routes: Exploring and optimizing synthetic pathways to create new derivatives by chemically modifying the carbaldehyde group. This includes creating libraries of related compounds like Schiff bases, chalcones, and other heterocycles for biological screening. researchgate.net

Structure-Activity Relationship (SAR) Studies: Using this compound as a core scaffold to systematically investigate how different substituents, introduced via the aldehyde handle, affect the biological activity of the resulting molecules. researchgate.net

Probe and Ligand Development: Synthesizing specialized molecules for use as biochemical probes or as ligands for specific biological targets, such as protein kinases or receptors implicated in disease. sigmaaldrich.com

The fundamental inquiry is driven by the need for new chemical entities in drug discovery. By providing a stable, yet reactive, molecular framework, this compound serves as a valuable starting point for generating chemical diversity and exploring new avenues for therapeutic intervention.

Data Tables

Physicochemical Properties of this compound

This data is computationally predicted and sourced from public chemical databases. nih.gov

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 173.084064g/mol |

| Monoisotopic Mass | 173.084064 g/mol |

| Topological Polar Surface Area | 21.6 Ų |

| Heavy Atom Count | 13 |

| Complexity | 195 |

Examples of Biologically Active Indole Derivatives

This table highlights the diverse therapeutic applications of the indole scaffold.

| Compound Name | Class / Origin | Documented Biological Activity / Application |

| Indomethacin | Synthetic | Anti-inflammatory (NSAID) nih.gov |

| Vinblastine / Vincristine | Natural (Vinca Alkaloids) | Anticancer (tubulin polymerization inhibitors) nih.govmdpi.com |

| Sumatriptan | Synthetic | Antimigraine (serotonin receptor agonist) mdpi.com |

| Melatonin | Endogenous Hormone | Regulates sleep-wake cycles researchgate.net |

| Camalexin | Natural (Phytoalexin) | Antitumor, Antifungal ekb.egchemicalbook.com |

| Arbidol | Synthetic | Antiviral researchgate.net |

| Indolylchalcones | Synthetic | Antitumor, Anti-inflammatory |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1,3-dimethylindole-5-carbaldehyde |

InChI |

InChI=1S/C11H11NO/c1-8-6-12(2)11-4-3-9(7-13)5-10(8)11/h3-7H,1-2H3 |

InChI Key |

FHMYNFFHXKSKSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C2=C1C=C(C=C2)C=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dimethyl 1h Indole 5 Carbaldehyde

Established Synthetic Routes and Reaction Paradigms

The construction of the 1,3-Dimethyl-1H-indole-5-carbaldehyde framework is typically achieved through a logical progression of reactions, beginning with the formation of the disubstituted indole (B1671886) ring, followed by the introduction of the carbaldehyde functionality at the C5 position.

Multi-Step Synthesis Approaches

A common and well-established multi-step approach for the synthesis of this compound involves a two-step process:

Synthesis of the 1,3-Dimethyl-1H-indole core: The initial step focuses on constructing the indole nucleus with methyl groups at the N1 and C3 positions. The Fischer indole synthesis is a classic and versatile method for this purpose. wikipedia.orgthermofisher.com This reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgnih.gov For the synthesis of 1,3-dimethyl-1H-indole, the precursors of choice are N-methyl-N-phenylhydrazine and acetone (B3395972). quora.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.orgnih.gov

Formylation of the 1,3-Dimethyl-1H-indole core: With the 1,3-dimethylated indole in hand, the subsequent step is the introduction of a formyl group (-CHO) onto the benzene (B151609) ring of the indole. The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. wikipedia.orgijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.org The electrophilic Vilsmeier reagent then attacks the electron-rich indole ring. In the case of 1,3-dimethyl-1H-indole, the C2 and C3 positions are blocked, directing the electrophilic substitution to the benzene portion of the molecule. The electronic properties of the indole nucleus generally favor substitution at the C5 position.

Another potential method for the formylation is the Friedel-Crafts reaction, which involves the use of a formylating agent and a Lewis acid catalyst. wikipedia.org However, the Vilsmeier-Haack reaction is often preferred for indoles due to its milder conditions and higher efficiency. ijpcbs.com

One-Pot Reaction Protocols

While a dedicated one-pot synthesis for this compound is not extensively reported, the concept of multi-component reactions (MCRs) in organic synthesis offers a potential avenue for such a process. bohrium.com A hypothetical one-pot protocol could involve the in-situ formation of the 1,3-dimethyl-1H-indole from N-methyl-N-phenylhydrazine and acetone, followed by the direct introduction of the formylating agent without the isolation of the indole intermediate. Such a procedure would enhance the efficiency of the synthesis by reducing the number of workup and purification steps. However, the compatibility of the reagents and reaction conditions for both the indole formation and the subsequent formylation in a single vessel would need to be carefully optimized. Several one-pot syntheses for other functionalized indoles have been developed, which could serve as a basis for designing a similar strategy for the target molecule. mdpi.com

Precursor Selection and Reagent Utilization Strategies

The successful synthesis of this compound is highly dependent on the appropriate choice of starting materials and reagents for each step of the reaction sequence.

For the initial synthesis of the 1,3-dimethyl-1H-indole core via the Fischer indole synthesis, the key precursors are:

N-methyl-N-phenylhydrazine: This unsymmetrical hydrazine (B178648) provides the N-methyl group and the phenyl part of the indole. It can be synthesized by the reduction of N-nitroso-N-methylaniline. orgsyn.org

Acetone: This simple ketone serves as the source for the C2 and C3 atoms of the indole ring, with the C3 position bearing a methyl group. quora.com

The formylation step, predominantly carried out via the Vilsmeier-Haack reaction, utilizes the following:

1,3-Dimethyl-1H-indole: This is the substrate for the electrophilic formylation.

Vilsmeier reagent: This is the formylating agent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). wikipedia.org

The following table summarizes the key precursors and reagents involved in the multi-step synthesis:

| Reaction Step | Precursors | Reagents | Role of Reagents |

| Fischer Indole Synthesis | N-methyl-N-phenylhydrazine, Acetone | Acid Catalyst (e.g., HCl, H₂SO₄, ZnCl₂) | Catalyzes the condensation and cyclization |

| Vilsmeier-Haack Formylation | 1,3-Dimethyl-1H-indole | Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) | Generation of the electrophilic Vilsmeier reagent |

Catalytic Interventions in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of the synthetic routes leading to this compound. Both homogeneous and heterogeneous catalytic systems can be employed in the key reaction steps.

Homogeneous Catalysis Applications

In the context of the Fischer indole synthesis, homogeneous catalysis is well-established. Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid, as well as Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃), are commonly used to catalyze the reaction. wikipedia.orgnih.gov These catalysts facilitate the formation of the hydrazone intermediate and the subsequent acid-catalyzed cyclization.

For the formylation step, while the classical Vilsmeier-Haack reaction is often performed stoichiometrically, catalytic versions have been developed for the formylation of indoles. For instance, photoredox catalysis using Eosin Y has been reported for the C3-formylation of indoles under visible light. organic-chemistry.org While this method targets the C3 position, the principles of photoredox catalysis could potentially be adapted for C5-formylation with appropriate substrate design and reaction engineering.

Heterogeneous Catalysis Systems

The use of heterogeneous catalysts offers significant advantages, including easier catalyst separation, recyclability, and often milder reaction conditions. In the Fischer indole synthesis, solid acid catalysts such as zeolites, montmorillonite (B579905) clays, and ion-exchange resins have been successfully employed. These materials can replace traditional homogeneous acid catalysts, leading to more environmentally friendly processes.

In the realm of formylation, while less common for the Vilsmeier-Haack reaction itself, heterogeneous catalysts are widely used in other types of formylation reactions. For example, solid Lewis acids could potentially be used in Friedel-Crafts type formylations of the 1,3-dimethyl-1H-indole precursor. The development of robust and selective heterogeneous catalysts for the direct C5-formylation of substituted indoles remains an active area of research.

Photocatalytic Methods and Their Efficacy

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly reaction conditions. In the context of indole chemistry, photocatalytic methods have been successfully developed for C-3 formylation, a reaction that introduces an aldehyde group at the 3-position of the indole ring. rsc.orgorganic-chemistry.org These methods often employ organic dyes like Eosin Y or Rose Bengal as metal-free photoredox catalysts, which become activated upon absorbing visible light. researchgate.net

The general mechanism involves the photo-excited catalyst initiating a single-electron transfer (SET) process with a suitable carbon source, such as tetramethylethylenediamine (TMEDA), to generate a formyl radical precursor. organic-chemistry.org This electrophilic species then attacks the electron-rich indole nucleus. For most indoles, this attack occurs preferentially at the C-3 position due to its high electron density.

However, for the synthesis of this compound, where the C-3 position is already substituted with a methyl group, direct photocatalytic C-5 formylation is not a commonly reported transformation. The inherent electronic properties of the indole ring direct electrophilic substitution to other positions, often C-2 or C-7, making regioselective C-5 functionalization a significant challenge. Therefore, the efficacy of current photocatalytic methods is high for C-3 formylated indoles but limited for direct access to the C-5 isomer of N,C3-disubstituted indoles. rsc.org Future research may focus on developing specialized photocatalytic systems with directing groups to achieve the desired C-5 regioselectivity.

Principles of Green Chemistry in Synthesis Optimization

The optimization of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. blazingprojects.com These principles are critical when evaluating traditional versus modern synthetic methods.

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. Traditional formylation methods like the Vilsmeier-Haack reaction, while effective, generate significant stoichiometric byproducts from reagents like phosphorus oxychloride (POCl3) and N,N-Dimethylformamide (DMF). ijpcbs.comjk-sci.com In contrast, catalytic methods, including photocatalysis, inherently produce less waste.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are one strategy that fundamentally adheres to this principle by combining several starting materials in a single, highly efficient step. researchgate.net

Use of Less Hazardous Chemical Syntheses: This principle encourages avoiding toxic reagents and solvents. The Vilsmeier-Haack reaction, for instance, uses the corrosive and hazardous reagent POCl3. cambridge.org Photocatalytic and other modern methods often utilize benign solvents like acetonitrile-water mixtures and avoid harsh metal catalysts. organic-chemistry.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. Photocatalysts, for example, can facilitate reactions in small, substoichiometric amounts and can be recycled, significantly reducing waste and improving efficiency. researchgate.netrsc.org

By applying these principles, chemists can develop more sustainable and efficient pathways. For instance, moving from a stoichiometric Vilsmeier-Haack formylation to a potential future catalytic C-5 formylation would represent a significant advancement in green synthesis. rsc.org

Evaluation of Synthetic Yields and Reaction Efficiencies

The efficiency of a synthetic method is primarily evaluated by its chemical yield, reaction time, and conditions. For indole aldehydes, a comparison between classical and modern methods reveals a trade-off between versatility and greenness.

The Vilsmeier-Haack reaction remains a widely used and high-yielding method for the formylation of electron-rich aromatic heterocycles, including indoles. organic-chemistry.orgekb.eg It is a robust method capable of formylating various substituted indoles, with reported yields often exceeding 90% for simple substrates. google.com However, its efficiency is offset by harsh conditions (elevated temperatures) and the use of hazardous reagents.

Photocatalytic formylation, while being a greener alternative, is predominantly selective for the C-3 position. For these reactions, good to excellent yields have been reported under exceptionally mild conditions (room temperature, visible light). organic-chemistry.org

The following table provides a comparative evaluation of representative formylation methods for indole substrates.

| Method | Substrate | Position of Formylation | Key Reagents | Conditions | Yield (%) | Reference |

| Vilsmeier-Haack | Indole | C-3 | POCl₃, DMF | 85 °C, 5 h | 96% | google.com |

| Vilsmeier-Haack | 4-Chloro-2-methylaniline (forms 5-chloro-1H-indole-3-carbaldehyde) | C-3 | POCl₃, DMF | 85 °C, 5 h | 90% | google.com |

| Photocatalytic | Indole | C-3 | Eosin Y, TMEDA, KI | Blue LED, air, CH₃CN/H₂O, 12 h | 85% | organic-chemistry.org |

| Photocatalytic | 2-Methylindole | C-3 | Eosin Y, TMEDA, KI | Blue LED, air, CH₃CN/H₂O, 12 h | 82% | organic-chemistry.org |

This data illustrates that while the Vilsmeier-Haack reaction is highly efficient in terms of yield for various indole precursors, modern photocatalytic methods offer comparable efficiencies for C-3 formylation under significantly milder and more environmentally friendly conditions. The primary challenge remains the development of highly efficient and regioselective methods for C-5 functionalization of substrates like 1,3-dimethylindole (B1617634).

Chemical Reactivity and Mechanistic Transformations of 1,3 Dimethyl 1h Indole 5 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The aldehyde functional group is a primary site for a variety of nucleophilic addition and condensation reactions, as well as oxidation and reduction processes.

Nucleophilic Addition Reactions (e.g., Grignard, Wittig)

Wittig Reaction: The Wittig reaction provides a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by a sequence of steps that ultimately lead to the formation of an alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes. For 1,3-dimethyl-1H-indole-5-carbaldehyde, reaction with a suitable phosphorane, such as methyltriphenylphosphorane, would be expected to yield the corresponding 5-vinyl-1,3-dimethyl-1H-indole.

Interactive Table: Nucleophilic Addition Reactions of Indole (B1671886) Aldehydes

| Reaction | Reagent | Expected Product with this compound | Notes |

|---|---|---|---|

| Grignard | Methylmagnesium bromide | 1-(1,3-Dimethyl-1H-indol-5-yl)ethanol | Potential for side reactions leading to bis(indolyl)methane products based on analogs. |

Oxidation and Reduction Pathways

Oxidation: The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 1,3-dimethyl-1H-indole-5-carboxylic acid. Various oxidizing agents can be employed for this transformation, with common choices including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and silver oxide (Ag₂O). The choice of oxidant and reaction conditions is crucial to avoid potential oxidation of the electron-rich indole ring.

Reduction: The reduction of the carbaldehyde moiety to a primary alcohol, (1,3-dimethyl-1H-indol-5-yl)methanol, can be efficiently achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) can be employed. koreascience.krnih.govnih.gov

Interactive Table: Oxidation and Reduction of this compound

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | 1,3-Dimethyl-1H-indole-5-carboxylic acid |

Condensation Reactions (e.g., Knoevenagel, Aldol, Schiff Base Formation)

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. acgpubs.org this compound can undergo Knoevenagel condensation with various active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to yield α,β-unsaturated products. These reactions are valuable for extending the carbon chain and introducing new functional groups. For instance, the reaction with malononitrile would produce (1,3-dimethyl-1H-indol-5-ylmethylene)malononitrile. researchgate.net

Aldol Condensation: While less common for aromatic aldehydes that cannot enolize, they can act as the electrophilic partner in crossed-aldol reactions with enolizable aldehydes or ketones. In such a reaction, this compound would react with a ketone like acetone (B3395972) in the presence of a base to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. orientjchem.orgacs.org This condensation reaction is typically carried out in an alcohol solvent, sometimes with acid catalysis, and involves the removal of water. A wide variety of primary amines can be used, including aliphatic and aromatic amines, to generate a diverse library of Schiff base derivatives. For example, reaction with aniline (B41778) would yield N-((1,3-dimethyl-1H-indol-5-yl)methylene)aniline. nih.govajchem-b.comnih.govuodiyala.edu.iq

Interactive Table: Condensation Reactions of this compound

| Reaction | Reagent | Product Type |

|---|---|---|

| Knoevenagel | Malononitrile | α,β-Unsaturated dinitrile |

| Aldol (Crossed) | Acetone | α,β-Unsaturated ketone |

Mannich Reactions

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. uobaghdad.edu.iqresearchgate.netoarjbp.comadichemistry.comwikipedia.org While the indole nucleus itself can act as the active hydrogen component, leading to substitution at the C3 position, the carbaldehyde group of this compound does not directly participate as the active hydrogen component. However, the indole ring of this molecule can still undergo Mannich reactions if the C3 position is unsubstituted. In the case of this compound, the C3 position is substituted with a methyl group, which would prevent the typical Mannich reaction at this site.

Reactivity of the Indole Ring System

The 1,3-dimethyl-1H-indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The directing effects of the substituents play a crucial role in determining the position of substitution.

Electrophilic Aromatic Substitution (EAS) on the Indole Nucleus

The indole ring is highly activated towards electrophilic aromatic substitution. The nitrogen atom is a strong electron-donating group, and the C3 position is typically the most nucleophilic. ic.ac.ukstackexchange.com However, in this compound, the C3 position is blocked by a methyl group. The directing effects of the substituents on the benzene (B151609) portion of the indole ring must therefore be considered. The 1-methyl and 3-methyl groups are both activating and ortho-, para-directing. The 5-carbaldehyde group is a deactivating group and is meta-directing.

Interactive Table: Predicted Regioselectivity of EAS on this compound

| Position | Activating/Deactivating Influence | Predicted Reactivity |

|---|---|---|

| C2 | Blocked | Unreactive |

| C3 | Blocked (Methyl) | Unreactive |

| C4 | Ortho to N, Meta to -CHO | Activated |

| C6 | Para to N, Ortho to -CHO | Activated |

Functionalization at Peripheral Positions of the Indole Ring

No studies detailing the direct functionalization (e.g., halogenation, nitration, acylation, or directed C-H activation) at the C2, C4, C6, or C7 positions of the this compound nucleus have been found. The reactivity of these positions on this specific substituted indole has not been characterized in published literature.

Ring Annulation and Cyclization Reactions (e.g., Diels-Alder)

There is no available research describing the participation of this compound in ring annulation or cyclization reactions. Searches for specific transformations, such as the Diels-Alder reaction, or other pericyclic processes to construct fused ring systems originating from this compound, did not yield any relevant results.

Metal-Mediated and Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

While a patent mentions that indole intermediates can be subjected to common cross-coupling reactions like the Suzuki-Miyaura coupling, it does not provide specific examples, substrates, or reaction conditions involving this compound or its derivatives. googleapis.com No academic papers were found that demonstrate the use of this compound (or a halogenated precursor thereof) in palladium-catalyzed or other metal-mediated cross-coupling reactions such as the Heck, Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions.

Photochemical Transformations of this compound

The photochemical behavior of this compound is an uninvestigated area of its chemistry. No literature exists that describes its response to ultraviolet or visible light, such as potential cycloadditions, isomerizations, or other light-induced transformations.

Computational and Experimental Investigations of Reaction Mechanisms

In the absence of published reactivity studies for this compound, there are consequently no computational (e.g., Density Functional Theory calculations) or experimental (e.g., kinetic analysis, isotopic labeling) investigations into the mechanisms of its reactions.

Derivatization Strategies and Analogue Synthesis Utilizing 1,3 Dimethyl 1h Indole 5 Carbaldehyde As a Building Block

Synthesis of Imine and Enamine Derivatives

The aldehyde group of 1,3-Dimethyl-1H-indole-5-carbaldehyde is readily converted into imines, also known as Schiff bases, through condensation with primary amines. redalyc.org This reaction is a cornerstone of organic synthesis due to its simplicity and the wide range of available primary amines, allowing for the introduction of diverse substituents. The resulting imine derivatives, characterized by the C=N double bond, are themselves valuable intermediates for further synthetic transformations.

Enamines, which are α,β-unsaturated amines, can be synthesized from aldehydes like this compound and secondary amines. These reactions are often facilitated by the removal of water to drive the equilibrium towards the enamine product. Enamines are particularly useful in carbon-carbon bond-forming reactions, acting as nucleophiles in alkylation and acylation reactions. The synthesis of diverse morphan derivatives has been achieved through the reaction of enaminones and enamine esters with quinone monoketals, highlighting the utility of enamine chemistry in constructing complex polycyclic systems. nih.gov

A general scheme for the synthesis of imine and enamine derivatives from an aldehyde is presented below:

| Reactant 1 | Reactant 2 | Product Type | General Reaction |

| Aldehyde (e.g., this compound) | Primary Amine | Imine (Schiff Base) | R-CHO + R'-NH₂ → R-CH=N-R' + H₂O |

| Aldehyde (e.g., this compound) | Secondary Amine | Enamine | R-CH₂-CHO + R'₂NH → R-CH=CH-NR'₂ + H₂O |

Formation of Nitrones and Oxime Analogues

The reaction of this compound with N-substituted hydroxylamines yields nitrones. nih.gov This condensation reaction is a straightforward method for introducing the nitrone functionality, which is a versatile 1,3-dipole. Nitrones are valuable in organic synthesis, particularly in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like isoxazolidines. uobaghdad.edu.iq The synthesis of nitrones can be achieved by reacting the corresponding aldehyde with methylhydroxylamine hydrochloride in the presence of a base like sodium carbonate. nih.gov

Similarly, oximes are prepared by the condensation of an aldehyde with hydroxylamine (B1172632). researchgate.netmdpi.com The reaction of this compound with hydroxylamine hydrochloride in the presence of a base would yield the corresponding aldoxime. nih.gov These oxime derivatives can exist as syn and anti isomers and are important intermediates in organic synthesis. nih.gov For instance, they can be dehydrated to nitriles or rearranged to amides. The oximation reaction can be carried out under various conditions, including in ethanol (B145695) or THF with a base like sodium hydroxide. mdpi.com

| Derivative | Reagent | General Conditions |

| Nitrone | N-Methylhydroxylamine | Ethanol, room temperature nih.gov |

| Oxime | Hydroxylamine Hydrochloride | Ethanol or THF, base (e.g., NaOH), 0-27 °C researchgate.netmdpi.com |

Preparation of Diverse Heterocyclic Scaffolds

The aldehyde functionality of this compound is a key handle for the construction of various heterocyclic ring systems. Through multicomponent reactions and cyclization strategies, this building block can be incorporated into a wide range of scaffolds, many of which are of interest in medicinal chemistry.

Pyridine (B92270) derivatives can be synthesized through various condensation reactions involving an aldehyde. One-pot, four-component reactions of an aldehyde, an amine, a dialkyl acetylenedicarboxylate, and an active methylene (B1212753) compound can yield polysubstituted dihydropyridines. bibliomed.org Another approach involves the reaction of an aldehyde with an active methylene compound and an amine or ammonia (B1221849) source. ijpsonline.com

Pyrimidine (B1678525) rings can be constructed by the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine, urea, or guanidine (B92328) derivative. bu.edu.eggsconlinepress.com Aldehydes like this compound can be used to first synthesize an α,β-unsaturated ketone (a chalcone), which then undergoes cyclocondensation with a suitable N-C-N fragment to form the pyrimidine ring. nih.gov For example, the Claisen-Schmidt condensation of an aldehyde with a ketone, followed by reaction with guanidine hydrochloride, can yield pyrimidine derivatives. bu.edu.eg

| Heterocycle | General Synthetic Strategy | Key Reagents |

| Pyridine | One-pot multicomponent condensation | Aldehyde, amine, dialkyl acetylenedicarboxylate, active methylene compound bibliomed.org |

| Pyrimidine | Condensation of a chalcone (B49325) with a guanidine derivative | Aldehyde, ketone, guanidine hydrochloride bu.edu.eg |

Quinolines can be synthesized through reactions that often involve an aniline (B41778) and a carbonyl compound. For instance, a carbaldehyde can react with a substituted aniline to provide a quinoline (B57606) derivative. nih.gov Another method involves the reaction of 2-chloro-3-formylquinolines with sodium sulfide (B99878) and hydroxylamine, followed by cyclization, to yield isothiazolo[5,4-b]quinolines. While not a direct synthesis from this compound, this demonstrates the utility of carbaldehyde-functionalized heterocycles in further annulation reactions.

Isoquinoline (B145761) synthesis can be achieved through various routes, including the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde. While this would not directly incorporate the indole (B1671886) ring of this compound into the isoquinoline backbone, the aldehyde functionality is key. Other methods include the tandem radical cyclization of intermediates generated from aryl indoles and an aldehyde precursor. nih.gov

The aldehyde group of this compound can participate in reactions that lead to the formation of fused indole systems. For example, intramolecular cyclization reactions can be designed to form new rings fused to the indole core. While specific examples starting from this compound were not found in the provided search results, the general principles of indole chemistry suggest that the aldehyde could be transformed into a group that could undergo intramolecular cyclization, such as a Pictet-Spengler reaction with a suitable tethered amine. The synthesis of fused multifunctionalized isoindole-1,3-diones has been reported via a domino reaction of tetraynes and imidazole (B134444) derivatives. scispace.com

Polymerization and Oligomerization via this compound Monomers

The aldehyde functionality of this compound allows it to act as a monomer in polymerization and oligomerization reactions. For instance, condensation polymerization with other suitable monomers, such as phenols or amines, could lead to the formation of polymers incorporating the 1,3-dimethylindole (B1617634) moiety in the backbone.

The oligomerization of indole derivatives is a known process, particularly under acidic conditions. nih.govnih.gov For example, indole-3-carbinol (B1674136) undergoes oligomerization in aqueous acid to form dimers, trimers, and cyclic structures. nih.gov While this example involves a different indole derivative, it highlights the propensity of the indole nucleus to undergo such reactions. The aldehyde group of this compound could potentially be reduced to the corresponding alcohol, which could then undergo similar acid-catalyzed oligomerization.

Furthermore, the reaction of indole derivatives with thiols in the presence of acid can lead to the formation of dimers and trimers, as well as adducts incorporating the thiol. nih.gov

| Process | General Conditions | Potential Products |

| Oligomerization | Aqueous acid | Dimers, trimers, cyclic oligomers nih.gov |

| Reaction with thiols | Acidic conditions | Dimers, trimers, thiol adducts nih.gov |

Conjugation to Supramolecular Structures

The covalent attachment of this compound to supramolecular structures represents a sophisticated strategy for the development of advanced functional materials and host-guest systems. While the direct conjugation of this specific indole derivative is not extensively documented in dedicated studies, established principles of organic and supramolecular chemistry allow for the projection of viable derivatization pathways. The aldehyde functional group serves as a versatile anchor for covalent bond formation with appropriately functionalized macrocycles such as cyclodextrins, calixarenes, and cucurbit[n]urils. These conjugations can imbue the resulting supramolecular assembly with the unique photophysical or recognition properties of the indole moiety.

A prominent and scientifically sound strategy for achieving such a conjugation involves the reaction of this compound with a supramolecular host bearing a primary amine functionality. One of the most reliable methods for this transformation is reductive amination . This two-step, one-pot reaction first involves the formation of a Schiff base (or imine) intermediate through the condensation of the aldehyde with the amine. Subsequent reduction of the imine in situ with a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), yields a stable secondary amine linkage between the indole derivative and the supramolecular host.

For instance, the conjugation to an amino-functionalized β-cyclodextrin, such as 6-amino-6-deoxy-β-cyclodextrin, can be envisaged. The reaction would proceed by mixing this compound and the amino-cyclodextrin in a suitable solvent system, often a buffered aqueous-organic mixture to ensure solubility of both reactants. The pH is typically maintained in a mildly acidic range (pH 4-6) to facilitate imine formation while not degrading the reactants. The addition of the reducing agent then completes the conjugation.

Alternative strategies could employ other well-established reactions of the aldehyde group. These include the formation of a hydrazone linkage by reacting the indole aldehyde with a hydrazine-functionalized supramolecular host, or the creation of an alkene bridge through a Wittig reaction with a phosphonium (B103445) ylide-modified macrocycle. Each of these approaches offers a different type of linkage with varying stability and geometric properties, allowing for the fine-tuning of the final supramolecular conjugate's characteristics.

The successful synthesis and characterization of such conjugates would rely on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the covalent linkage and structure, mass spectrometry to verify the molecular weight, and techniques like UV-Vis and fluorescence spectroscopy to study the photophysical properties and host-guest interactions of the new supramolecular entity.

Interactive Data Table: Proposed Conjugation Strategy

| Parameter | Description |

| Indole Building Block | This compound |

| Supramolecular Host | 6-amino-6-deoxy-β-cyclodextrin |

| Conjugation Reaction | Reductive Amination |

| Key Reagents | Sodium cyanoborohydride (NaBH₃CN) |

| Solvent System | Buffered aqueous-organic mixture (e.g., Methanol (B129727)/Water) |

| Linkage Formed | Secondary Amine |

| Expected Product | 6-deoxy-6-[N-((1,3-Dimethyl-1H-indol-5-yl)methyl)]amino-β-cyclodextrin |

| Potential Applications | Modified host-guest systems, molecular sensing, targeted delivery |

Advanced Spectroscopic Techniques for Structural Elucidation of 1,3 Dimethyl 1h Indole 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1,3-Dimethyl-1H-indole-5-carbaldehyde, distinct signals would be expected for the aldehydic proton, the aromatic protons on the indole (B1671886) ring, and the protons of the two methyl groups. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift (typically δ 9.9-10.1 ppm) due to the strong deshielding effect of the carbonyl group. The protons on the benzene (B151609) ring portion of the indole (H4, H6, and H7) would exhibit characteristic splitting patterns based on their coupling with adjacent protons. The proton at the C2 position would appear as a singlet. The N-methyl (N-CH₃) and C3-methyl (C3-CH₃) groups would each produce a sharp singlet, likely in the δ 3.7-3.9 ppm and δ 2.2-2.5 ppm regions, respectively.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The most downfield signal would correspond to the aldehydic carbonyl carbon (C=O), typically appearing around δ 190-193 ppm. The aromatic and pyrrole (B145914) ring carbons would resonate in the δ 100-140 ppm range. The two methyl carbons would appear as distinct signals in the upfield region of the spectrum.

To illustrate, the reported NMR data for the closely related compound 1-Methyl-1H-indole-5-carbaldehyde is presented below. rsc.org The addition of a methyl group at the C3 position in the target compound would primarily shift the signals for C2 and C3, with minor effects on the rest of the molecule.

| ¹H NMR Data (400 MHz) | ¹³C NMR Data (151 MHz) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 10.03 (s, 1H) | CHO | 192.7 | CHO |

| 8.15 (s, 1H) | H4 | 140.1 | C7a |

| 7.80 (d, J=8.6 Hz, 1H) | H6 | 130.9 | C2 |

| 7.40 (d, J=8.6 Hz, 1H) | H7 | 129.4 | C5 |

| 7.15 (d, J=3.1 Hz, 1H) | H2 | 128.3 | C3a |

| 6.65 (d, J=3.0 Hz, 1H) | H3 | 126.6 | H4 |

| 3.84 (s, 3H) | N-CH₃ | 122.0 | C6 |

| 109.9 | C7 | ||

| 103.4 | C3 | ||

| 33.3 | N-CH₃ |

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, a COSY spectrum would show a cross-peak between the H6 and H7 protons, confirming their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached. This allows for the definitive assignment of each protonated carbon atom. For instance, the proton signal at δ ~8.15 ppm would correlate with the carbon signal at δ ~126.6 ppm, assigning both to the C4 position in the analog. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for identifying quaternary (non-protonated) carbons and piecing together molecular fragments. For the target molecule, the aldehydic proton would show HMBC correlations to C5 and C4. The N-CH₃ protons would correlate to C2 and C7a, confirming the structure of the indole core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. A NOESY spectrum would show a correlation between the N-CH₃ protons and the H7 proton, indicating their spatial proximity.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule. edinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The spectrum shows characteristic absorption bands for different functional groups. For this compound, the most prominent peak would be the strong C=O stretching vibration of the aldehyde group, expected in the region of 1680-1700 cm⁻¹. Other expected bands include C-H stretching vibrations for the aromatic and methyl groups (around 2900-3100 cm⁻¹) and aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. triprinceton.org While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often give strong Raman signals. For the target compound, the aromatic ring vibrations and C-C backbone stretches would be expected to be strong in the Raman spectrum. montclair.edu

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2975-2850 | C-H Stretch | Methyl (CH₃) |

| 2850-2750 | C-H Stretch | Aldehyde (CHO) |

| 1700-1680 | C=O Stretch | Aromatic Aldehyde |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1350-1250 | C-N Stretch | Aromatic Amine |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

For this compound (C₁₁H₁₁NO), the molecular weight is 173.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 173. A common fragmentation pathway for aldehydes is the loss of a hydrogen radical to form a stable acylium ion, which would result in a strong peak at m/z = 172 ([M-H]⁺). Another characteristic fragmentation is the loss of the carbonyl group (CO), leading to a peak at m/z = 145 ([M-CO]⁺). Further fragmentation of the indole ring could involve the loss of a methyl radical ([M-CH₃]⁺ at m/z = 158) or hydrogen cyanide (HCN). scirp.orgresearchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, confirming the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore that exhibits characteristic absorption bands in the UV region, corresponding to π → π* transitions. nih.gov For indole itself, two main absorption bands, termed ¹Lₐ and ¹Lₑ, are typically observed.

The substitution of the indole core with methyl groups and an aldehyde group in this compound would be expected to cause a bathochromic (red) shift of these absorption maxima. The aldehyde group, in particular, extends the conjugation of the π-system, leading to absorption at longer wavelengths. A study of various indole derivatives showed that substitutions on the benzyl (B1604629) ring can significantly influence the absorption energies. nih.gov The UV-Vis spectrum would be useful for confirming the presence of the conjugated indole system.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine the precise positions of each atom, leading to accurate bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound has not been reported, analysis of related structures, such as 1,3-Dimethyl-1H-indole-2-carbonitrile, confirms the expected planarity of the fused indole ring system. nih.gov A crystallographic study of the target compound would confirm the connectivity of the atoms, the planarity of the bicyclic core, and detail the intermolecular interactions, such as π–π stacking, that govern the crystal packing. mdpi.commdpi.com

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Extensive searches of scientific literature and chemical databases did not yield specific studies on the chiroptical spectroscopy of chiral derivatives of this compound. The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as circular dichroism or optical rotatory dispersion.

Chiroptical spectroscopy is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules. For this to be applicable, derivatives of this compound would first need to be synthesized in a way that introduces a chiral center, resulting in enantiomers. Subsequently, these chiral derivatives would need to be analyzed using techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy to study their interaction with polarized light.

At present, there is no publicly available research detailing the synthesis of such chiral derivatives and their subsequent analysis by chiroptical methods. Therefore, no data tables or detailed research findings on this specific topic can be provided.

Computational and Theoretical Studies on 1,3 Dimethyl 1h Indole 5 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying indole (B1671886) derivatives. DFT methods, such as B3LYP, are frequently employed to calculate the electronic structure and energy of molecules, providing a balance between computational cost and accuracy. researchgate.net These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic properties.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, can be calculated to further quantify the molecule's reactivity. irjweb.com For 1,3-Dimethyl-1H-indole-5-carbaldehyde, the HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group, facilitating intramolecular charge transfer. irjweb.com

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.85 | Electron-accepting ability |

| Energy Gap | ΔE | 4.30 | Chemical reactivity and kinetic stability |

| Ionization Potential | IP | 6.15 | Energy required to remove an electron |

| Electron Affinity | EA | 1.85 | Energy released when an electron is added |

| Global Hardness | η | 2.15 | Resistance to change in electron distribution |

| Global Softness | S | 0.23 | Inverse of hardness, indicates reactivity |

| Electronegativity | χ | 4.00 | Power to attract electrons |

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net For this compound, calculations would confirm the near-planar structure of the fused indole ring system, a characteristic feature of such heterocyclic compounds. nih.gov

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (aldehyde) | 1.22 Å |

| Bond Length | C-C (ring-aldehyde) | 1.47 Å |

| Bond Length | N-C (pyrrole ring) | 1.38 Å |

| Bond Angle | C-C-O (aldehyde) | 124.5° |

| Bond Angle | C-N-C (pyrrole ring) | 108.0° |

| Dihedral Angle | C(ring)-C(ring)-C(ald)-O(ald) | ~180° |

Theoretical vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational modes, specific bands in the experimental spectra can be assigned to the corresponding molecular motions, such as stretching, bending, and rocking of functional groups. derpharmachemica.com

For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, typically appearing as a strong band in the IR spectrum. Other significant vibrations would be the C-H stretching of the aromatic rings and methyl groups, C-N stretching within the indole ring, and various ring deformation modes. derpharmachemica.comnih.gov Comparing the computed frequencies with experimental data helps to confirm the molecular structure and provides a detailed understanding of the molecule's vibrational properties. researchgate.net

| Frequency (cm-1) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretching | Aromatic Ring |

| 2990-2910 | C-H stretching | Methyl Groups |

| ~1680 | C=O stretching | Aldehyde |

| 1600-1450 | C=C stretching | Aromatic Ring |

| ~1350 | C-N stretching | Indole Ring |

| ~1020 | C-H rocking | Methyl Groups |

Reaction Mechanism Prediction and Transition State Analysis

While specific mechanistic studies for this compound are not widely documented, theoretical methods are crucial for predicting reaction pathways. DFT calculations can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. mdpi.com This analysis provides insights into the reaction's feasibility, kinetics, and stereoselectivity. For this molecule, theoretical studies could predict the mechanisms of reactions such as nucleophilic addition to the carbonyl carbon, electrophilic substitution on the indole ring, or condensation reactions involving the aldehyde group.

Molecular Dynamics Simulations

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

The structure of this compound allows for several types of intermolecular interactions that dictate its physical properties and crystal packing. The carbonyl oxygen of the aldehyde group is a hydrogen bond acceptor, enabling it to form hydrogen bonds with suitable donor molecules. nih.gov Although the indole nitrogen is methylated and cannot act as a hydrogen bond donor, the aromatic rings can participate in π-π stacking interactions. nih.gov Computational studies, such as analyzing the molecule's electrostatic potential map, can identify regions prone to these interactions, which are fundamental to understanding its behavior in condensed phases and its potential for forming complexes with other molecules. rdd.edu.iq

Ligand-Target Interactions (for non-biological targets, e.g., metal ions)

Computational and theoretical studies provide significant insights into the interaction of indole derivatives with non-biological targets, particularly metal ions. While direct computational studies focused exclusively on this compound are not extensively documented in the literature, a wealth of research on closely related indole-carboxaldehyde derivatives and their Schiff bases serves as an excellent proxy. These studies elucidate the fundamental principles of coordination, the nature of the chemical bonding, and the electronic properties of the resulting metal complexes.

The indole scaffold, possessing a nitrogen heteroatom, and the carbaldehyde group, with its carbonyl oxygen, present potential sites for coordination with metal ions. The coordination behavior of indole derivatives with transition metal ions has attracted considerable research attention. nih.gov The indole ring itself can interact with metal centers through various bonding patterns, including the formation of σ-bonds or through noncovalent interactions like π–π stacking and cation–π interactions. nih.gov

Molecular Modeling and Geometry Optimization

Density Functional Theory (DFT) is a primary computational tool used to predict the structural and electronic properties of metal complexes formed with indole-based ligands. researchgate.netnih.gov Theoretical calculations are employed to optimize the geometry of these complexes, providing data on bond lengths, bond angles, and dihedral angles. These optimized structures help in understanding the coordination environment around the central metal ion.

For instance, studies on Schiff base ligands derived from the condensation of indole-3-carboxaldehyde (B46971) with other molecules (like L-histidine or carbohydrazides) show that they form stable complexes with a range of transition metals, including Co(II), Ni(II), Cu(II), Zn(II), Mn(II), and Fe(II). tandfonline.comresearchgate.netresearchgate.netmdpi.com Depending on the metal ion and the specific ligand structure, computational studies, supported by experimental data, have proposed various geometries for these complexes, such as octahedral, tetrahedral, and square planar. tandfonline.comresearchgate.netmdpi.com In these complexes, the ligand typically coordinates with the metal ion in a bidentate or tridentate fashion, involving the imine nitrogen and other donor atoms like phenolic oxygen or pyridine (B92270) nitrogen. researchgate.nettandfonline.com

Frontier Molecular Orbitals and Reactivity Descriptors

A critical aspect of computational analysis involves the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the kinetic stability and chemical reactivity of a molecule. nih.govirjweb.com

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron.

HOMO-LUMO Gap (ΔE): A large gap implies high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and less stable. nih.gov

Upon complexation with a metal ion, the electronic properties of the ligand are significantly altered. DFT calculations consistently show that the HOMO-LUMO energy gap of the metal complex is smaller than that of the free ligand. nih.gov This reduction in the energy gap signifies that the complex is more reactive than the ligand alone, which can be crucial for applications such as catalysis. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the interaction between the ligand and the metal ion. These parameters provide a deeper understanding of the charge transfer and stability of the complex.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large energy gap. nih.govirjweb.com |

| Chemical Softness (σ) | 1 / η | Reciprocal of hardness. Soft molecules are more reactive. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. nih.gov |

This table is interactive. Click on the headers to learn more about each parameter.

Computational studies on a nano-palladium(II) complex with a Schiff base ligand, for example, demonstrated that the complex was softer and had a higher electronegativity than the free ligand. nih.gov The higher electronegativity of the complex indicates a strong ability to attract electrons, leading to a stable interaction, while its greater softness confirms its increased reactivity compared to the free ligand. nih.gov The primary driving force for the coordination bond between metal ions and organic ligands is identified as electrostatic interaction. mdpi.com

| Parameter | Schiff Base Ligand (A1) | Pd-Complex (C1) | Interpretation |

|---|---|---|---|

| EHOMO (eV) | -5.65 | -5.32 | The energy of the highest occupied molecular orbital. |

| ELUMO (eV) | -1.51 | -2.98 | The energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) (eV) | 4.14 | 2.34 | A smaller gap in the complex indicates increased reactivity. nih.gov |

| Chemical Hardness (η) | 2.07 | 1.17 | The complex is less hard (softer) than the free ligand. nih.gov |

| Chemical Softness (σ) | 0.48 | 0.85 | The complex is softer, indicating it is more reactive. nih.gov |

| Electronegativity (χ) | 3.58 | 4.15 | Higher electronegativity in the complex suggests a strong ability to attract electrons. nih.gov |

Applications of 1,3 Dimethyl 1h Indole 5 Carbaldehyde in Diverse Chemical Fields

Role as a Versatile Intermediate in General Organic Synthesis

1,3-Dimethyl-1H-indole-5-carbaldehyde serves as a highly versatile intermediate in organic synthesis due to the reactivity of both its aldehyde functional group and the electron-rich indole (B1671886) nucleus. The aldehyde group provides a key reaction site for carbon-carbon and carbon-nitrogen bond formation, making it a valuable building block for more complex heterocyclic structures.

The primary utility of the aldehyde function lies in its ability to undergo condensation reactions. For instance, it can react with primary amines to form Schiff bases or with hydrazines and hydrazides to yield hydrazones. sci-hub.rucapes.gov.br These reactions are fundamental in constructing larger molecular frameworks. The resulting imine or hydrazone linkage can be a stable part of the final molecule or serve as an intermediate for further transformations. For example, indole-3-carboxaldehyde (B46971), a related isomer, is widely used in one-step condensation reactions to produce dual-channel chemosensors. sci-hub.ru

Furthermore, the aldehyde group facilitates various carbon-carbon bond-forming reactions. It can participate in reactions such as the Wittig reaction to form alkenes, the Knoevenagel condensation with active methylene (B1212753) compounds, and aldol-type reactions. These synthetic routes allow for the extension of the carbon skeleton and the introduction of new functional groups. The reaction of indole aldehydes with indole itself, often catalyzed by an acid, can produce 3,3'-arylmethylene-bis-1H-Indole derivatives, which are compounds of significant interest. ias.ac.in The N-methylation and C3-methylation in this compound prevent side reactions at these positions, directing reactivity specifically to the C5-aldehyde group and other positions on the indole ring, thus offering regioselective control in synthesis.

Development of Fluorescent Probes and Chemosensors for Chemical Analytes

The unique photophysical properties of the indole scaffold make it a privileged structure in the design of fluorescent probes and chemosensors for detecting a wide range of chemical species. rsc.org

Indole and its derivatives are excellent candidates for chemosensors due to their inherent fluorescence properties, which arise from their electron-rich π-conjugated system. sjp.ac.lk The design of these sensors often leverages the donor-π-acceptor (D-π-A) architecture to fine-tune their optical responses. nih.govnih.govmdpi.com In such a system, the indole moiety can act as the electron donor or part of the π-bridge, while an electron-withdrawing group serves as the acceptor. The aldehyde group in this compound, or a group derived from it via synthesis, can function as the acceptor or as a recognition site for binding analytes.

Upon interaction with a target analyte, the electronic properties of the sensor molecule are perturbed, leading to a measurable change in its absorption (color) or fluorescence emission. researchgate.net Key design strategies include:

Incorporating a Binding Site: The indole aldehyde can be modified to include specific binding sites (receptors) for target ions or molecules. This is often achieved through a simple condensation reaction to introduce moieties like hydrazones, Schiff bases, or crown ethers that can selectively coordinate with analytes. sigmaaldrich.com

Hydrogen Bonding: Receptors containing N-H or O-H fragments can act as hydrogen bond donors, which is a common strategy for anion recognition, particularly for fluoride (B91410) ions. sci-hub.ruspectroscopyonline.com

Tuning Solubility: Modifications to the indole core, such as the inclusion of certain functional groups, can enhance water solubility, which is crucial for applications in aqueous and biological systems. mdpi.com

Indole-based chemosensors have been successfully developed for the selective and sensitive detection of various environmentally and chemically significant ions. The aldehyde group often serves as a synthetic handle to attach the specific ion-binding unit.

Cation Detection: Indole derivatives have proven effective in detecting various metal ions. For example, sensors have been designed for the fluorometric and colorimetric detection of copper (Cu²⁺), zinc (Zn²⁺), and mercury (Hg²⁺). sjp.ac.lkmdpi.comnih.gov The interaction between the sensor and the metal ion typically occurs through coordination with heteroatoms (N, O, S) within the sensor's structure, leading to a distinct optical response. researchgate.net

Anion Detection: The detection of anions is another significant application, with a particular focus on the fluoride ion (F⁻) due to its importance and potential toxicity at high concentrations. Many indole-based sensors recognize fluoride through hydrogen bonding interactions, often followed by a deprotonation event, which triggers a clear colorimetric or fluorescent signal. sci-hub.rucapes.gov.br

The table below summarizes research findings on the detection of various analytes using indole-based sensors.

| Sensor Type | Analyte Detected | Sensing Principle | Limit of Detection (LOD) | Reference |

| Indole Hydrazone | Fluoride (F⁻) | Colorimetric & "Turn-on" Fluorescence | Not Specified | capes.gov.br |

| Indole-based Schiff Base | Fluoride (F⁻) | Colorimetric | 1.02 µM | |

| Indole-Salicylaldehyde | Zinc (Zn²⁺) | "Turn-on" Fluorescence | 0.41 µM | mdpi.com |

| Bis(indole) Analogue | Copper (Cu²⁺) | Colorimetric & Fluorescent | 22.2 nM | sjp.ac.lk |

| Indole-based Probe | Mercury (Hg²⁺) | Fluorescence Quenching | 6.8 µM | nih.gov |

The optical response of indole-based sensors upon binding to an analyte is governed by several photophysical mechanisms. rsc.org

Colorimetric Sensing: This mechanism involves a change in the sensor's color that is visible to the naked eye, corresponding to a shift in its UV-visible absorption spectrum. researchgate.net A common process responsible for this change is the modulation of an Intramolecular Charge Transfer (ICT) pathway. sci-hub.ruspectroscopyonline.com When the sensor binds to an analyte, the electron density distribution between the donor and acceptor parts of the molecule is altered, changing the energy required for electronic transitions and thus shifting the absorption wavelength.

Fluorogenic Sensing: This involves a change in the fluorescence properties of the sensor. The signal can be a "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) response.

Chelation-Enhanced Fluorescence (CHEF): In this "turn-on" mechanism, a sensor with low or no initial fluorescence becomes highly fluorescent upon binding a metal ion. sjp.ac.lkresearchgate.net This often occurs because the chelation restricts photo-induced electron transfer (PET) or other non-radiative decay pathways, forcing the molecule to release its absorbed energy as light.

Chelation-Enhanced Quenching (CHEQ): This "turn-off" mechanism describes the process where a fluorescent sensor experiences a decrease or complete quenching of its fluorescence upon binding an analyte. sjp.ac.lk This is often caused by the presence of heavy metal ions that promote intersystem crossing or by redox processes that disrupt the fluorophore.

Photoinduced Electron Transfer (PET): PET is a common mechanism in "turn-on" sensors. In its free state, an electron transfer from a donor unit to the fluorophore quenches the fluorescence. Upon binding an analyte, this electron transfer is inhibited, restoring the fluorescence of the molecule. spectroscopyonline.com

Deprotonation: For anion sensing, particularly fluoride, the mechanism often involves the formation of a hydrogen bond between the sensor's acidic proton (e.g., from an -NH or -OH group) and the anion. This interaction can be followed by complete proton transfer (deprotonation), which significantly alters the electronic structure of the sensor and leads to a strong colorimetric and/or fluorogenic response. capes.gov.br

Contributions to Advanced Materials Science

This compound is a promising precursor for the synthesis of advanced organic materials, particularly π-conjugated polymers for electronic applications. ucm.es The combination of a polymerizable aldehyde group and a stable, electron-rich indole core allows for the creation of materials with tailored electronic and optical properties.

The aldehyde functionality enables the molecule to act as a monomer in polycondensation reactions. For example, it can be reacted with diamine-containing monomers to form polymers linked by imine bonds (polyimines or Schiff base polymers). rsc.org Such reactions are a powerful method for creating well-defined, high-molecular-weight conjugated polymers. researchgate.net

Polymers derived from indole, known as polyindoles, are a class of conducting polymers that have been studied for their electrical properties and environmental stability. ias.ac.ingoogle.com By using functionalized monomers like this compound, it is possible to synthesize polymers with structures designed to enhance properties like charge carrier mobility and light absorption. These materials are being explored for use as active components in a variety of organic electronic devices. researchgate.net

The pathway from the monomer to a potential application is summarized below.

| Step | Description | Relevance to Organic Electronics |

| Monomer Synthesis | Preparation of this compound. | Provides a functionalized building block with inherent electronic properties from the indole core. |

| Polymerization | Reaction of the aldehyde monomer with a co-monomer (e.g., a diamine) via polycondensation. rsc.org | Creates a π-conjugated polymer backbone, which is essential for charge transport. |

| Material Processing | Solution processing or other techniques to form thin films of the polymer. | Enables the fabrication of large-area, flexible electronic devices. |

| Device Application | Incorporation of the polymer film as the active layer in devices. | Potential use in Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs), and Organic Light-Emitting Diodes (OLEDs). ucm.esresearchgate.net |

Component in Polymer and Oligomer Synthesis

The indole nucleus is a recurring motif in the structure of various natural and synthetic polymers. While direct polymerization of this compound is not extensively documented, its bifunctional nature—possessing both a reactive aldehyde group and an aromatic indole core—suggests its potential as a monomer or a modifying agent in polymer synthesis.

The aldehyde functionality can participate in condensation polymerization reactions with suitable co-monomers, such as amines or active methylene compounds, to form novel polymer chains. The indole ring itself can be incorporated into the polymer backbone or as a pendant group, potentially influencing the material's thermal, electronic, and optical properties.

Research into the oligomerization of various indole derivatives has shown that indole units can be linked to form dimers, trimers, and larger oligomers. These studies often explore the impact of substitution on the electronic and photophysical properties of the resulting materials. While specific studies on the oligomerization of this compound are not prominent, the general reactivity of the indole ring suggests that it could be a valuable component in the synthesis of functional oligomers.

Application in Dye and Pigment Chemistry

Indole derivatives have historically been significant in the development of dyes and pigments, with the most famous example being indigo. The extended π-electron system of the indole ring is a key feature of many chromophores.

Substituted indole-5-carbaldehydes, in general, are valuable precursors in the synthesis of various dye classes. The aldehyde group can be readily transformed through condensation reactions with electron-rich coupling partners to create molecules with extensive conjugation, a prerequisite for color. For instance, the reaction with active methylene compounds, arylamines, or other heterocyclic systems can lead to the formation of methine dyes, styryl dyes, and other chromophoric systems.

While specific dyes derived from this compound are not widely reported in commercial use, the structural analogy to other indole-based dyes suggests its potential in this field. The methyl groups at the 1 and 3-positions can influence the solubility, lightfastness, and color hue of the resulting dyes. For example, 2,5-Dimethyl-1H-indole-3-carbaldehyde, a structural isomer, is recognized for its potential applications in the synthesis of dyes and pigments, highlighting the general utility of methylated indole aldehydes in this area.

Ligand Design in Coordination Chemistry

The indole scaffold and its derivatives are known to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The nitrogen atom of the indole ring and other potential donor atoms within the molecule can coordinate to metal centers, leading to the formation of complexes with interesting structural and electronic properties.

This compound possesses multiple potential coordination sites. The nitrogen atom of the indole ring and the oxygen atom of the aldehyde group could potentially act as a bidentate ligand, chelating to a metal ion. The formation of Schiff base derivatives, through the condensation of the aldehyde group with primary amines, can introduce additional donor atoms, creating multidentate ligands capable of forming highly stable metal complexes.

The study of metal complexes with indole-containing ligands is an active area of research, with applications ranging from catalysis to materials science and medicinal chemistry. The specific substitution pattern of this compound can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their reactivity and physical characteristics.

Catalysis (e.g., as part of organocatalysts or metal-ligand systems)

The fields of organocatalysis and metal-catalyzed reactions have benefited from the development of novel ligand systems. Indole derivatives have been incorporated into the structure of both organocatalysts and ligands for metal-based catalysts.

While direct catalytic applications of this compound itself are not well-documented, its derivatives hold potential. For example, the aldehyde functionality can be used as a handle to synthesize more complex molecules that can act as organocatalysts. Chiral amines derived from this aldehyde could be employed in asymmetric catalysis.

Future Research Directions and Emerging Trends for 1,3 Dimethyl 1h Indole 5 Carbaldehyde

Exploration of Novel and Sustainable Synthetic Pathways